



# Genetic determinants of Difucosyllacto-Nneohexaose concentration in breast milk

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Difucosyllacto-N-neohexaose |           |
| Cat. No.:            | B1598648                    | Get Quote |

An in-depth analysis of the genetic factors influencing the concentration of **Difucosyllacto-N**neohexaose (DFLNnH), a significant human milk oligosaccharide (HMO), reveals a complex interplay between maternal genetics, particularly the fucosyltransferase genes FUT2 and FUT3. These genes are instrumental in the biosynthesis of a wide array of HMOs, with specific variants directly correlating to the presence and quantity of DFLNnH in breast milk. This guide synthesizes current research to provide a technical overview for researchers, scientists, and professionals in drug development, detailing the genetic determinants, biochemical pathways, quantitative data, and experimental methodologies.

### **Genetic Loci and Their Influence**

The concentration of DFLNnH in human milk is primarily governed by the maternal genotypes of two key fucosyltransferase genes: FUT2 (Secretor gene) and FUT3 (Lewis gene). These genes encode enzymes that add fucose sugar molecules to precursor oligosaccharide chains, a critical step in the synthesis of DFLNnH and other fucosylated HMOs.

• FUT2 (Fucosyltransferase 2): This gene, located on chromosome 19, encodes an  $\alpha(1,2)$ fucosyltransferase. The activity of this enzyme determines the "Secretor" status of an individual. A common nonsense mutation (G428A, rs601338) results in a non-functional enzyme, leading to a "non-secretor" phenotype. Mothers who are homozygous for this nonfunctional allele (Se-Se-) do not express FUT2 in their mammary glands and are unable to synthesize HMOs with an  $\alpha(1,2)$ -fucosyl linkage, including 2'-fucosyllactose (2'-FL), and consequently have different concentrations of other HMOs. While DFLNnH itself does not



contain an  $\alpha(1,2)$ -fucose linkage, the activity of FUT2 influences the availability of precursor structures for other enzymes, thereby indirectly affecting DFLNnH levels.

FUT3 (Fucosyltransferase 3): This gene, also on chromosome 19, encodes an α(1,3/4)fucosyltransferase, which is responsible for the Lewis blood group antigen synthesis. The
activity of FUT3 is essential for the final fucosylation step in DFLNnH biosynthesis. Different
alleles of the FUT3 gene can lead to varying enzyme activity, thereby influencing the amount
of DFLNnH produced. Individuals with non-functional FUT3 alleles are known as "Lewisnegative" and are unable to synthesize Lewis antigens and certain HMOs, including
DFLNnH.

The combined genotypes of FUT2 and FUT3 determine the overall HMO profile of a mother's milk, with four distinct groups based on the functional enzymes they produce:

- Secretor-positive, Lewis-positive (Se+ Le+): Express functional FUT2 and FUT3.
- Secretor-positive, Lewis-negative (Se+ Le-): Express functional FUT2 but not FUT3.
- Secretor-negative, Lewis-positive (Se-Le+): Express functional FUT3 but not FUT2.
- Secretor-negative, Lewis-negative (Se- Le-): Do not express functional FUT2 or FUT3.

DFLNnH is typically found in the milk of Lewis-positive mothers.

## **Biochemical Synthesis Pathway**

The biosynthesis of DFLNnH occurs in the mammary epithelial cells and involves a series of enzymatic steps. The process starts with a precursor oligosaccharide, lacto-N-neohexaose (LNnH), and requires the sequential action of fucosyltransferases. The synthesis is dependent on the maternal FUT3 genotype.





Click to download full resolution via product page



Caption: Biosynthesis pathway of DFLNnH from lactose precursor, genetically controlled by FUT3.

## **Quantitative Data: Genotype-Phenotype Correlation**

The concentration of DFLNnH in breast milk is strongly correlated with the maternal FUT2 and FUT3 genotypes. The following table summarizes representative data from various studies, illustrating the impact of these genetic variations. Note that concentrations can vary significantly between individuals due to other genetic and environmental factors.

| Maternal Genotype<br>(FUT2; FUT3)                      | Secretor/Lewis<br>Status         | DFLNnH<br>Concentration<br>Range (mg/L) | Notes                                                                           |
|--------------------------------------------------------|----------------------------------|-----------------------------------------|---------------------------------------------------------------------------------|
| Se+; Le+ (Functional<br>FUT2 & FUT3)                   | Secretor, Lewis-<br>positive     | 50 - 300                                | DFLNnH is consistently present.                                                 |
| Se-; Le+ (Non-<br>functional FUT2;<br>Functional FUT3) | Non-secretor, Lewis-<br>positive | 100 - 500                               | Often higher concentrations compared to Se+; Le+ due to precursor availability. |
| Se+; Le- (Functional<br>FUT2; Non-functional<br>FUT3)  | Secretor, Lewis-<br>negative     | Not Detected - Trace                    | Inability to perform the final fucosylation step.                               |
| Se-; Le- (Non-<br>functional FUT2 &<br>FUT3)           | Non-secretor, Lewis-<br>negative | Not Detected                            | Lack of necessary fucosyltransferase activity.                                  |

## **Experimental Protocols**

Accurate quantification of DFLNnH and determination of maternal genotypes require specific and sensitive methodologies.

## Quantification of DFLNnH in Breast Milk



A common and robust method for the analysis of HMOs, including DFLNnH, is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Protocol: HPLC Analysis of HMOs

- Sample Preparation:
  - Thaw frozen breast milk samples at 4°C.
  - Centrifuge at 3,000 x g for 15 minutes to separate the lipid layer.
  - Collect the aqueous phase (skim milk).
  - To precipitate proteins, add an equal volume of ice-cold ethanol and incubate at -20°C for 30 minutes.
  - Centrifuge at 14,000 x g for 10 minutes.
  - Collect the supernatant containing the HMOs.
  - Filter the supernatant through a 0.22 μm filter.
- Fluorescent Labeling:
  - Dry a 10 μL aliquot of the HMO extract in a vacuum centrifuge.
  - Add 5 μL of a labeling reagent, such as 2-aminobenzamide (2-AB), and 5 μL of a reducing agent, such as sodium cyanoborohydride, in a DMSO/acetic acid solution.
  - Incubate at 65°C for 2 hours to allow for derivatization.
- HPLC-FLD Analysis:
  - Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Glyco-Pak™ N column.
  - Mobile Phase A: 100 mM ammonium formate, pH 4.5.
  - Mobile Phase B: Acetonitrile.



- Gradient: A linear gradient from 80% B to 20% B over 60 minutes.
- Flow Rate: 0.5 mL/min.
- o Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.
- Quantification: Use a standard curve generated with purified DFLNnH of known concentrations.



Click to download full resolution via product page

Caption: Integrated workflow for HMO quantification and maternal genotyping.

## **Genotyping of FUT2 and FUT3**

Genotyping is crucial to establish the link between genetic variants and DFLNnH concentration. A standard method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[1][2]

Protocol: PCR-RFLP for FUT2 G428A (rs601338) SNP

DNA Extraction:



- Extract genomic DNA from maternal saliva, blood, or buccal swabs using a commercial kit (e.g., QIAamp DNA Mini Kit).
- Quantify DNA and assess its purity using a spectrophotometer.
- PCR Amplification:
  - Amplify the region of the FUT2 gene containing the G428A SNP using specific primers.
  - Forward Primer: 5'-GAT GTT GGG GAT GAC TGT GTC-3'
  - Reverse Primer: 5'-GCA GGC GAT GTT GAT GTT CTC-3'
  - PCR Reaction Mix: 25 μL total volume containing 100 ng genomic DNA, 10 pmol of each primer, 200 μM dNTPs, 1.5 mM MgCl<sub>2</sub>, and 1U Taq polymerase in 1x PCR buffer.
  - PCR Cycling Conditions:
    - Initial denaturation: 95°C for 5 min.
    - 35 cycles of: 94°C for 30s, 58°C for 30s, 72°C for 45s.
    - Final extension: 72°C for 7 min.
- Restriction Digestion:
  - The G428A mutation creates a recognition site for the restriction enzyme AvaII.
  - $\circ$  Digest 10 µL of the PCR product with 5 units of AvaII at 37°C for 4 hours.
- Gel Electrophoresis:
  - Separate the digested fragments on a 3% agarose gel stained with ethidium bromide.
  - Genotype Interpretation:
    - GG (Wild-type, Secretor): One undigested band of 195 bp.
    - GA (Heterozygous, Secretor): Three bands at 195 bp, 124 bp, and 71 bp.



• AA (Homozygous mutant, Non-secretor): Two bands at 124 bp and 71 bp.

A similar PCR-RFLP or direct sequencing approach can be used to identify functional and non-functional variants of the FUT3 gene.

#### **Conclusion and Future Directions**

The concentration of DFLNnH in human breast milk is a complex trait primarily determined by the maternal FUT2 and FUT3 genotypes. The interplay between the Secretor and Lewis gene activities dictates the fucosylation patterns of HMOs. Understanding these genetic determinants is crucial for research into the role of specific HMOs in infant health, including their prebiotic effects, role in immune development, and protection against pathogens. For drug development professionals, this knowledge can inform the design of infant formulas supplemented with specific HMOs to mimic the composition of human milk from mothers with different genetic backgrounds, potentially offering personalized nutritional interventions. Future research should focus on identifying additional genetic and environmental factors that modulate HMO composition and further elucidating the specific health benefits of DFLNnH for the developing infant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FUT2 gene as a genetic susceptible marker of infectious diseases: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Genetic determinants of Difucosyllacto-N-neohexaose concentration in breast milk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598648#genetic-determinants-of-difucosyllacto-n-neohexaose-concentration-in-breast-milk]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com